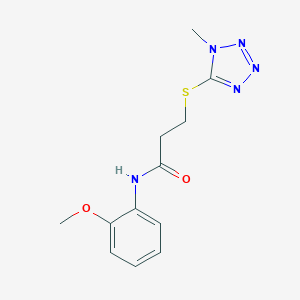![molecular formula C13H13N3O3S B270030 N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270030.png)
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as MOTA, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. MOTA is a sulfonamide derivative and has been synthesized through a multistep process.
作用機序
The mechanism of action of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is not yet fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to possess antioxidant and anti-inflammatory properties, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to possess antibacterial, antifungal, and antitumor activities. This compound has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide in lab experiments is its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit antibacterial, antifungal, and antitumor activities, as well as inhibiting the activity of certain enzymes involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
将来の方向性
There are several future directions for research on N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. One direction is to further investigate its mechanism of action and determine its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, this compound is a novel compound that has shown potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit antibacterial, antifungal, and antitumor activities, as well as inhibiting the activity of certain enzymes involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties. Further studies are needed to determine the optimal dosage and potential side effects of this compound, as well as its mechanism of action and potential applications in the treatment of various diseases.
合成法
The synthesis of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide involves a multistep process that begins with the reaction of 2-amino-5-methyl-1,3,4-oxadiazole with thionyl chloride to form 2-chloro-5-methyl-1,3,4-oxadiazole. The next step involves the reaction of 2-chloro-5-methyl-1,3,4-oxadiazole with 4-aminobenzenethiol to form 4-(2-chloro-5-methyl-1,3,4-oxadiazol-4-ylthio)aniline. This compound is then reacted with acetic anhydride to form N-(4-(2-chloro-5-methyl-1,3,4-oxadiazol-4-ylthio)phenyl)acetamide. Finally, the compound is treated with sodium sulfide to form this compound.
科学的研究の応用
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has shown potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties.
特性
分子式 |
C13H13N3O3S |
|---|---|
分子量 |
291.33 g/mol |
IUPAC名 |
N-[4-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C13H13N3O3S/c1-8(17)14-11-5-3-10(4-6-11)12(18)7-20-13-16-15-9(2)19-13/h3-6H,7H2,1-2H3,(H,14,17) |
InChIキー |
OOVIARXGJOAHDD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
正規SMILES |
CC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269979.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide](/img/structure/B269982.png)